molecular formula C12H26 B14557431 3-Ethyl-2,3,4,5-tetramethylhexane CAS No. 62185-10-8

3-Ethyl-2,3,4,5-tetramethylhexane

Cat. No.: B14557431
CAS No.: 62185-10-8
M. Wt: 170.33 g/mol
InChI Key: IBPLCPRMAQRHHK-UHFFFAOYSA-N
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Description

3-Ethyl-2,3,4,5-tetramethylhexane is an organic compound classified as a branched alkane. It is a hydrocarbon with the molecular formula C12H26. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. The structure of this compound includes a hexane backbone with ethyl and methyl groups attached at specific positions, making it a highly branched molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2,3,4,5-tetramethylhexane can be achieved through various organic synthesis techniques. One common method involves the alkylation of a suitable hexane derivative with ethyl and methyl groups. The reaction typically requires a strong acid catalyst, such as sulfuric acid or aluminum chloride, to facilitate the alkylation process. The reaction conditions often include elevated temperatures and pressures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The starting materials, such as hexane and alkyl halides, are fed into the reactor along with the acid catalyst. The reaction mixture is then subjected to controlled heating and agitation to promote the alkylation reaction. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2,3,4,5-tetramethylhexane primarily undergoes reactions typical of alkanes, such as:

    Combustion: Complete combustion in the presence of oxygen produces carbon dioxide and water.

    Halogenation: Reaction with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.

    Cracking: Thermal or catalytic cracking to produce smaller hydrocarbons.

Common Reagents and Conditions

    Combustion: Requires oxygen and an ignition source.

    Halogenation: Requires halogens and UV light.

    Cracking: Requires high temperatures and, in some cases, a catalyst like zeolites.

Major Products

    Combustion: Carbon dioxide and water.

    Halogenation: Various haloalkanes depending on the halogen used.

    Cracking: Smaller alkanes and alkenes.

Scientific Research Applications

3-Ethyl-2,3,4,5-tetramethylhexane has several applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of branched alkanes in various chemical reactions.

    Biology: Investigated for its potential interactions with biological membranes and its effects on cellular processes.

    Medicine: Explored for its potential use as a solvent or carrier in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and as a reference standard in analytical chemistry.

Mechanism of Action

As a hydrocarbon, 3-Ethyl-2,3,4,5-tetramethylhexane does not have specific biological targets or pathways. Its effects are primarily physical, such as its role as a solvent or its impact on the viscosity and density of mixtures. In chemical reactions, it acts as a substrate that undergoes transformations typical of alkanes, such as combustion or halogenation.

Comparison with Similar Compounds

3-Ethyl-2,3,4,5-tetramethylhexane can be compared to other branched alkanes, such as:

    2,2,4,4-Tetramethylpentane: Similar in structure but with fewer carbon atoms.

    3,3,4,4-Tetramethylhexane: Another isomer with a different arrangement of methyl groups.

    2,3,4,5-Tetramethylhexane: Lacks the ethyl group present in this compound.

The uniqueness of

Properties

CAS No.

62185-10-8

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

3-ethyl-2,3,4,5-tetramethylhexane

InChI

InChI=1S/C12H26/c1-8-12(7,10(4)5)11(6)9(2)3/h9-11H,8H2,1-7H3

InChI Key

IBPLCPRMAQRHHK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(C)C)C(C)C(C)C

Origin of Product

United States

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